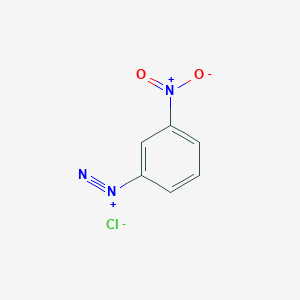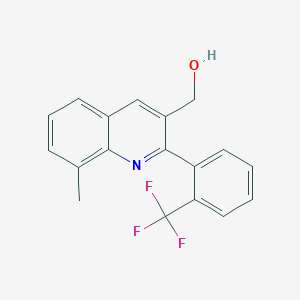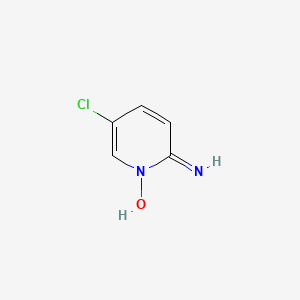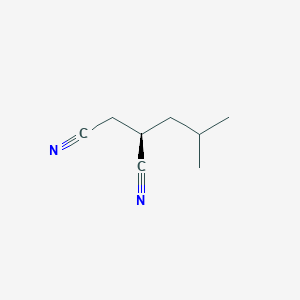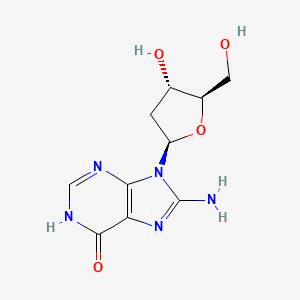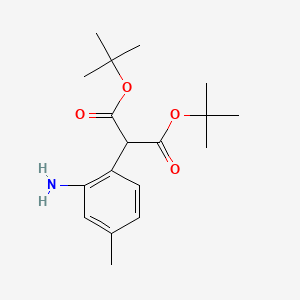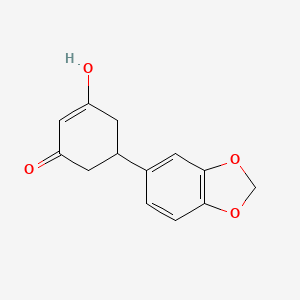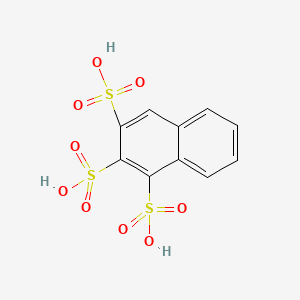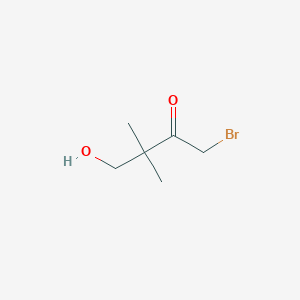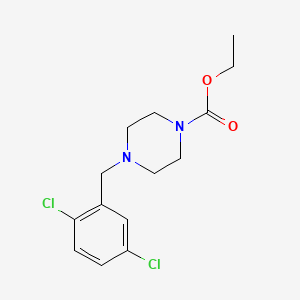![molecular formula C18H15ClN4O3 B8539243 4-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)benzoic acid](/img/structure/B8539243.png)
4-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)benzoic acid
概要
説明
4-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)benzoic acid is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by the presence of a morpholine ring, a chloro substituent, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Pyrido[3,2-d]pyrimidine Core: : The core structure can be synthesized by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate reagents under controlled conditions. For example, the reaction can be carried out in the presence of sodium tert-butoxide and tetrahydrofuran at low temperatures, followed by gradual warming to room temperature .
-
Introduction of the Morpholine Ring: : The morpholine ring can be introduced through nucleophilic substitution reactions. This step involves reacting the intermediate with morpholine under suitable conditions to form the desired product .
-
Attachment of the Benzoic Acid Moiety: This can be achieved through esterification or amidation reactions, depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production typically requires the use of efficient catalysts, optimized reaction conditions, and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)benzoic acid can undergo various types of chemical reactions, including:
-
Substitution Reactions:
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
-
Coupling Reactions: : The benzoic acid moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium tert-butoxide and morpholine, with reactions typically carried out in solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic effects.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)benzoic acid involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The compound’s structure allows it to fit into the ATP-binding pocket of kinases, blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell growth and survival .
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the pyrido[3,2-d]pyrimidine core but lacks the morpholine and benzoic acid moieties.
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a different core structure but similar biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar mechanism of action but a distinct chemical structure.
Uniqueness
4-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and benzoic acid moiety enhances its solubility and binding affinity to molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C18H15ClN4O3 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC名 |
4-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)benzoic acid |
InChI |
InChI=1S/C18H15ClN4O3/c19-18-21-14-9-13(11-1-3-12(4-2-11)17(24)25)10-20-15(14)16(22-18)23-5-7-26-8-6-23/h1-4,9-10H,5-8H2,(H,24,25) |
InChIキー |
AEAHJTPVHSPXQT-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=NC3=C2N=CC(=C3)C4=CC=C(C=C4)C(=O)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-Nitro-2-pyridinyl)amino]acetamide](/img/structure/B8539161.png)
![(2-Ethyl-[1,3]dioxolan-2-yl)-acetonitrile](/img/structure/B8539167.png)
![methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate](/img/structure/B8539174.png)

